molecular formula C13H13F3 B14440614 1-(Cyclohex-1-en-1-yl)-4-(trifluoromethyl)benzene CAS No. 74975-88-5

1-(Cyclohex-1-en-1-yl)-4-(trifluoromethyl)benzene

Cat. No.: B14440614
CAS No.: 74975-88-5
M. Wt: 226.24 g/mol
InChI Key: ZHWZIUOJISTCRY-UHFFFAOYSA-N
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Description

1-(Cyclohex-1-en-1-yl)-4-(trifluoromethyl)benzene is an organic compound characterized by a cyclohexene ring attached to a benzene ring with a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclohex-1-en-1-yl)-4-(trifluoromethyl)benzene typically involves the reaction of cyclohexene with a trifluoromethyl-substituted benzene derivative under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification and isolation to ensure the final product meets the required specifications for research or commercial use.

Chemical Reactions Analysis

Types of Reactions: 1-(Cyclohex-1-en-1-yl)-4-(trifluoromethyl)benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

1-(Cyclohex-1-en-1-yl)-4-(trifluoromethyl)benzene has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism by which 1-(Cyclohex-1-en-1-yl)-4-(trifluoromethyl)benzene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group can influence the compound’s reactivity and binding affinity, affecting its overall activity and pathways involved.

Comparison with Similar Compounds

  • 1-(Cyclohex-1-en-1-yl)-4-methylbenzene
  • 1-(Cyclohex-1-en-1-yl)-4-chlorobenzene
  • 1-(Cyclohex-1-en-1-yl)-4-bromobenzene

Uniqueness: 1-(Cyclohex-1-en-1-yl)-4-(trifluoromethyl)benzene is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it particularly valuable in applications where these properties are advantageous.

Properties

CAS No.

74975-88-5

Molecular Formula

C13H13F3

Molecular Weight

226.24 g/mol

IUPAC Name

1-(cyclohexen-1-yl)-4-(trifluoromethyl)benzene

InChI

InChI=1S/C13H13F3/c14-13(15,16)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h4,6-9H,1-3,5H2

InChI Key

ZHWZIUOJISTCRY-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=CC1)C2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

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